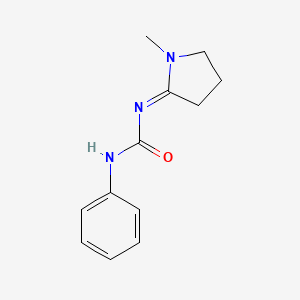
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including nitrile and chloro groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3,5-benzenetricarbonitrile with 4,6-dichloro-2-(2,3-dimethylaniline) under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, with controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using advanced equipment and technology. The process is designed to maximize efficiency and minimize waste, with strict adherence to safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Tricyanobenzene
- 2,4,6-Trimethyl-1,3,5-benzenetricarbonitrile
- 1,3,5-Benzenetricarbonitrile, 2,4,6-tribromo-
Uniqueness
1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(2,3-dimethylanilino)- stands out due to its unique combination of functional groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
35727-85-6 |
|---|---|
Fórmula molecular |
C17H10Cl2N4 |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2,3-dimethylanilino)benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C17H10Cl2N4/c1-9-4-3-5-14(10(9)2)23-17-12(7-21)15(18)11(6-20)16(19)13(17)8-22/h3-5,23H,1-2H3 |
Clave InChI |
UJTHFLSJKIQZMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



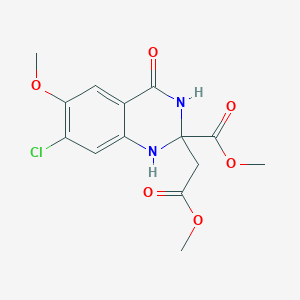
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)

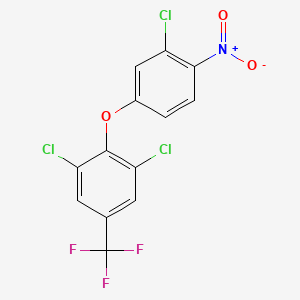

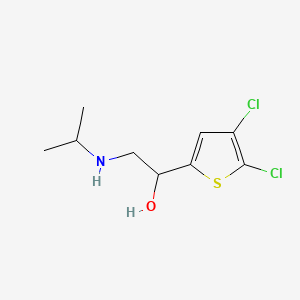
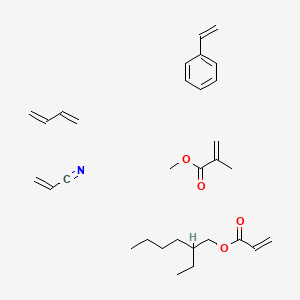
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
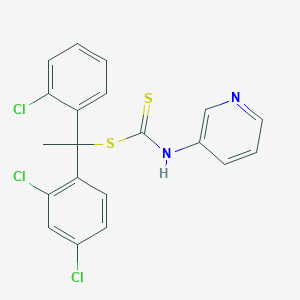
![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)

